{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine
Description
Properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h1-5H,6-11H2,(H4,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQJBPJFXNZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrimidine derivative followed by amination and subsequent coupling with a morpholine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
To contextualize Compound X, we compare it with structurally and functionally related pyrimidine derivatives reported in recent literature. Key parameters include substitution patterns, synthetic pathways, physicochemical properties, and biological activities.
Structural Analogues
Table 1: Structural Comparison of Compound X and Analogues
Key Observations :
- Substitution at Position 2: Compound X’s morpholin-4-ylethylamino group distinguishes it from analogues with methylpiperazine (Compound 232 ) or simple aryl groups ( ). Morpholine’s oxygen atom may enhance solubility via hydrogen bonding.
- Nitro Group at Position 5: Shared with 4-Amino-2-chloro-6-methyl-5-nitropyrimidine , but the nitro group in Compound X is adjacent to an amino group (position 6), which could alter redox properties or metabolic stability.
- Phenylamine vs. Disubstituted Phenylamines : Compound X’s phenylamine group contrasts with disubstituted phenylamines (e.g., 3,4-dimethyl in Compound 4 ), which showed enhanced Nrf2 activation due to steric and electronic effects.
Key Observations :
- Compound X’s synthesis likely parallels methods for nitro-pyrimidines (e.g., ), but the morpholin-4-ylethylamino group may require palladium-catalyzed coupling (similar to Compound 232 ).
Table 3: Functional Comparisons
Key Observations :
- Nrf2 Activation: Disubstituted phenylamines (Compound 4 ) outperform monosubstituted analogues, suggesting Compound X’s phenylamine may require optimization for enhanced activity.
- Solubility : Morpholine and methylpiperazine groups (Compounds X and 232) improve solubility compared to halogenated pyrimidines ( ).
- Crystallinity : highlights the role of hydrogen bonding in crystal packing, which may influence Compound X’s formulation stability.
Biological Activity
The compound {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an amino group and a morpholine moiety. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through various pathways:
- p38 MAPK Inhibition : The compound has been noted for its ability to inhibit the p38 MAPK pathway, which is crucial in cell stress responses and inflammation. In particular, related compounds have demonstrated IC50 values in the nanomolar range against p38 MAPK, indicating strong inhibitory potential .
- TNFα and IL-6 Production : The compound also affects cytokine production, inhibiting TNFα and IL-6 in various cell lines, which are important markers in inflammatory processes linked to cancer progression .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that similar pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 4.69 µM to 156.47 µM against various bacterial strains such as E. coli and S. aureus .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in signaling pathways that regulate cell proliferation and survival.
- Cytokine Modulation : By modulating the production of inflammatory cytokines, the compound may help mitigate tumor growth and metastasis.
- Cell Cycle Arrest : Evidence suggests that related compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Study on Anticancer Effects
A study conducted on a series of pyrimidine derivatives revealed that one compound closely related to this compound exhibited significant antitumor activity in vivo. The compound was administered orally in a murine model with results indicating a reduction in tumor size and improved survival rates compared to controls .
Clinical Relevance
The potential application of this compound in clinical settings is under investigation, particularly for its use as a targeted therapy in cancers characterized by overactive p38 MAPK signaling.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves (i) formation of the pyrimidine core, (ii) functionalization with nitro and amino groups, and (iii) introduction of morpholine-derived substituents. For example, analogous pyrimidine derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand) under inert atmospheres, followed by nitro group reduction using Fe powder/NH₄Cl . Optimizing parameters like temperature (80–100°C), solvent polarity (e.g., toluene or ethanol), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of amine nucleophiles) is critical for achieving >70% yields .
Q. How can structural integrity and purity of this compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) with <5 ppm error .
- Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology : Initial screens focus on antimicrobial and anticancer activity:
- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitro group derivatives showing enhanced activity .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with structural analogs demonstrating sub-µM potency via enzyme inhibition (e.g., topoisomerase II) .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro to amino reduction) impact bioactivity and target selectivity?
- Data Analysis : Nitro groups enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., bacterial DNA gyrase). Reduction to amino groups (via Fe/NH₄Cl) increases hydrogen-bonding capacity, altering selectivity toward eukaryotic targets like kinases . For example, 5-nitro derivatives exhibit 10-fold higher antibacterial activity than 5-amino analogs, while the latter show improved anticancer profiles .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The morpholine moiety often participates in hydrophobic pocket interactions, while the nitro group forms π-stacking with aromatic residues .
- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) predicts charge distribution and reactive sites, correlating with experimental SAR data .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across cell lines) be resolved?
- Methodology :
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS media) to minimize variability .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, nitro-substituted pyrimidines may inadvertently inhibit cytochrome P450 enzymes, altering metabolic pathways .
Structural and Mechanistic Insights
Q. What crystallographic or spectroscopic evidence supports the proposed hydrogen-bonding network in this compound?
- Data : Analogous pyrimidine derivatives exhibit intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing planar conformations. Weak C–H⋯O interactions (e.g., methyl to methoxy groups at 3.2 Å) further contribute to crystal packing .
Q. How does the morpholine substituent influence solubility and pharmacokinetic properties?
- Analysis : Morpholine’s oxygen atom enhances water solubility via hydrogen bonding (logP reduction by ~1.5 units). However, its conformational flexibility may reduce membrane permeability, necessitating prodrug strategies (e.g., hydrochloride salt formation) .
Comparative Analysis Table
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
